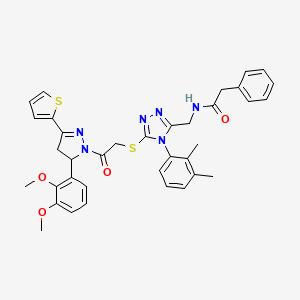

![molecular formula C20H23N3O4 B2871653 N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide CAS No. 872345-00-1](/img/structure/B2871653.png)

N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide is a compound with the molecular formula C20H23N3O4 and a molecular weight of 369.42 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H23N3O4/c1-25-16-11-13 (12-17 (26-2)19 (16)27-3)20 (24)21-10-6-9-18-22-14-7-4-5-8-15 (14)23-18/h4-5,7-8,11-12H,6,9-10H2,1-3H3, (H,21,24) (H,22,23) . This indicates that the compound has a benzimidazole core with a propyl linker attached to a trimethoxybenzamide group.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.科学的研究の応用

Antimicrobial Activity

Benzimidazoles have demonstrated antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and parasites. For instance, derivatives with 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted groups exhibited good to moderate inhibitory actions against Staphylococcus aureus and Mycobacterium tuberculosis H37Rv .

Anticancer Potential

Benzimidazole derivatives have been investigated for their anticancer activity. A series of 1-(1H-benzimidazol-2-yl)-3-(substituted)-2-propen-1-one compounds were synthesized and evaluated against human liver carcinoma (HEPG2) and rat adrenal medulla (PC12) cells .

Antiparasitic Effects

Benzimidazoles have a long history in treating parasitic diseases. Thiabendazole, discovered in the 1950s, paved the way for extensive research in this area. Modifications at positions 2 and 5 of the benzimidazole ring yield active anthelmintic drugs .

Anti-Inflammatory Potential

Benzimidazoles exhibit anti-inflammatory effects. Researchers have explored their role in modulating inflammatory pathways and mitigating inflammation-related conditions.

作用機序

Target of Action

The primary target of N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .

Mode of Action

The compound is designed to inhibit the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . It directly binds to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Biochemical Pathways

The IL-6/JAK/STAT3 pathway plays a crucial role in the immune response, inflammation, and oncogenesis . By inhibiting this pathway, N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide can potentially disrupt these processes, particularly the growth and proliferation of cancer cells .

Pharmacokinetics

They are highly soluble in water and other polar solvents , which may influence their bioavailability.

Result of Action

The inhibition of the IL-6/JAK/STAT3 pathway by N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide can lead to the suppression of cancer cell growth and proliferation . This is due to the disruption of STAT3-mediated gene transcription, which is essential for these processes .

Action Environment

The action, efficacy, and stability of N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or ions, can potentially interact with the compound and alter its activity .

特性

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-25-16-11-13(12-17(26-2)19(16)27-3)20(24)21-10-6-9-18-22-14-7-4-5-8-15(14)23-18/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXROZPUDAYWUHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2871570.png)

![tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2871572.png)

![8-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2871574.png)

![N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2871578.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2871580.png)

![2-Chloro-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]acetamide](/img/structure/B2871582.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2871584.png)

![1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2871590.png)

![Tert-butyl N-[(E)-4-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]but-2-enyl]carbamate](/img/structure/B2871592.png)